molecular formula C11H12O3 B1414906 3-(3-Methoxyphenyl)but-2-enoic acid CAS No. 37730-32-8

3-(3-Methoxyphenyl)but-2-enoic acid

Cat. No. B1414906
CAS RN: 37730-32-8
M. Wt: 192.21 g/mol
InChI Key: GTVHLYBUAHVRRK-SOFGYWHQSA-N
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Description

“3-(3-Methoxyphenyl)but-2-enoic acid” is a type of hydroxycinnamic acid . It has a molecular formula of C11H12O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid involved the catalytic asymmetric rearrangement of non-halogenated acetimidates . Another synthesis route involved the use of sodium hydroxide (NaOH) in a mixture of water and acetone.


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenyl)but-2-enoic acid” consists of a methoxyphenyl group attached to a but-2-enoic acid group . The molecular weight of the compound is 192.21 g/mol .

Scientific Research Applications

Pharmaceuticals

3-(3-Methoxyphenyl)but-2-enoic acid: shows potential in the development of pharmaceutical compounds due to its structural properties. It can be used as a precursor for synthesizing various pharmacologically active molecules, particularly those that may interact with biological targets such as enzymes or receptors. Its methoxyphenyl group could potentially enhance the lipophilicity of a molecule, aiding in membrane permeability .

Materials Science

In materials science, this compound could be utilized in the synthesis of novel polymers or co-polymers. Its double bond allows for various polymerization reactions, which can lead to materials with unique mechanical and thermal properties suitable for specialized applications.

Chemical Synthesis

3-(3-Methoxyphenyl)but-2-enoic acid: can serve as a building block in organic synthesis. Its reactive double bond is amenable to various chemical transformations, such as hydroxylation or halogenation, which are valuable in constructing complex organic molecules .

Biochemistry

The compound could be involved in studies related to enzyme inhibition or activation due to its structural similarity to naturally occurring substrates or ligands. It may also be used in probing the structure-activity relationships of biochemical pathways .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures. Its distinct UV-Visible absorption spectrum can aid in the development of analytical methods .

Organic Chemistry

In organic chemistry research, 3-(3-Methoxyphenyl)but-2-enoic acid can be employed in studying reaction mechanisms, particularly those involving electrophilic addition to alkenes. It can also be used to explore the effects of substituents on reactivity and selectivity in chemical reactions .

Medicinal Chemistry

The compound’s structure makes it a candidate for the design of drug-like molecules. It could be modified to create analogs with potential therapeutic effects, such as anti-inflammatory or anticancer agents .

Environmental Science

Research into the environmental fate of 3-(3-Methoxyphenyl)but-2-enoic acid could provide insights into the biodegradation of similar aromatic compounds. Understanding its breakdown products and pathways can inform the environmental impact assessment of related chemicals.

Future Directions

The future directions for the study of “3-(3-Methoxyphenyl)but-2-enoic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The compound could also be studied for its interactions with various biological targets .

properties

IUPAC Name

(E)-3-(3-methoxyphenyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-7H,1-2H3,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVHLYBUAHVRRK-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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